(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
CAS No.: 1704063-74-0
Cat. No.: VC2732841
Molecular Formula: C9H12BFO3
Molecular Weight: 198 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704063-74-0 |
|---|---|
| Molecular Formula | C9H12BFO3 |
| Molecular Weight | 198 g/mol |
| IUPAC Name | [3-(ethoxymethyl)-5-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 |
| Standard InChI Key | BYKKJGUAJCCDTC-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)F)COCC)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)F)COCC)(O)O |
Introduction
| Parameter | Information |
|---|---|
| CAS Number | 1704063-74-0 |
| Molecular Formula | C₉H₁₂BFO₃ |
| Molecular Weight | 198.00 g/mol |
| IUPAC Name | [3-(ethoxymethyl)-5-fluorophenyl]boronic acid |
| InChI | InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 |
| InChIKey | BYKKJGUAJCCDTC-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)F)COCC)(O)O |
The compound's chemical structure features a benzene ring substituted with a fluorine atom at the 5-position, an ethoxymethyl group at the 3-position, and a boronic acid group. This unique combination of functional groups contributes to its specialized applications in synthetic chemistry.
Chemical Properties and Structural Characteristics
Physical Properties
The physical properties of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid influence its behavior in various chemical reactions and applications. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to pale yellow crystalline powder |
| Molecular Weight | 198.00 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 49.7 Ų |
| Heavy Atom Count | 14 |
| Complexity | 168 |
Structural Features
The compound's structure includes several key functional groups that determine its reactivity and potential applications:
-
The boronic acid group (-B(OH)₂) at position 1 serves as a reactive site for various coupling reactions, particularly Suzuki coupling.
-
The fluorine atom at position 5 provides enhanced stability and modifies the electronic properties of the aromatic ring.
-
The ethoxymethyl group at position 3 contributes to the compound's solubility profile and serves as a potential site for further functionalization.
These structural elements collectively contribute to the compound's utility in organic synthesis and pharmaceutical development.
| Concentration | Volume Required for Different Weights |
|---|---|
| 1 mg | |
| 1 mM | 5.0505 mL |
| 5 mM | 1.0101 mL |
| 10 mM | 0.5051 mL |
Research Applications
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid has diverse applications in chemical research, particularly in the fields of pharmaceutical development, organic synthesis, and materials science.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. While we don't have specific information about the applications of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid itself, similar fluorinated boronic acid compounds are known for:
-
Functioning as intermediates in the development of anti-cancer agents
-
Forming stable complexes with biomolecules, making them valuable in drug development pipelines
-
Potential antimicrobial applications, similar to other fluorinated boronic acid derivatives
Organic Synthesis Applications
The compound's primary value in organic chemistry stems from its utility in carbon-carbon bond formation reactions:
-
Suzuki coupling reactions: The boronic acid functionality enables efficient cross-coupling with aryl halides to form biaryl systems, which are common structural motifs in pharmaceuticals and agrochemicals.
-
The compound facilitates the creation of complex organic molecules used in agrochemicals and materials science applications.
-
The presence of the fluorine substituent can enhance the photophysical properties of resulting compounds .
Bioconjugation and Material Science
Beyond traditional synthetic applications, fluorinated boronic acids like (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid have potential in:
-
Bioconjugation techniques: The boronic acid functionality allows for selective binding to diols, making it useful in developing drug delivery systems and targeted therapies.
-
Development of fluorescent probes: The fluorine substitution enhances photophysical properties, making derivatives potentially suitable for biological imaging applications.
-
Material science research: These compounds can modify surface properties and enhance material performance in polymers and nanomaterials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume